Cas no 933738-42-2 (4-(1,1-dioxidothiomorpholino)butanoic acid)

4-(1,1-dioxidothiomorpholino)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(1,1-dioxidothiomorpholino)butanoic acid
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- MDL: MFCD11212835
- インチ: 1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11)
- InChIKey: BEYUEWPAHJGRIH-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC(O)=O)CCS(=O)(=O)CC1
4-(1,1-dioxidothiomorpholino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-100mg |
4-(1,1-Dioxidothiomorpholino)butanoic acid |
933738-42-2 | 98% | 100mg |
¥1989.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-10g |
4-(1,1-Dioxidothiomorpholino)butanoic acid |
933738-42-2 | 98% | 10g |
¥11201.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-1mg |
4-(1,1-Dioxidothiomorpholino)butanoic acid |
933738-42-2 | 98% | 1mg |
¥764.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-1g |
4-(1,1-Dioxidothiomorpholino)butanoic acid |
933738-42-2 | 98% | 1g |
¥3400.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-5g |
4-(1,1-Dioxidothiomorpholino)butanoic acid |
933738-42-2 | 98% | 5g |
¥8851.00 | 2024-04-24 |
4-(1,1-dioxidothiomorpholino)butanoic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4-(1,1-dioxidothiomorpholino)butanoic acidに関する追加情報
Professional Introduction to 4-(1,1-dioxidothiomorpholino)butanoic Acid (CAS No. 933738-42-2)
4-(1,1-dioxidothiomorpholino)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 933738-42-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a unique thiomorpholine moiety integrated with a dioxido functional group, which imparts distinct chemical and biological properties. The structural framework of this molecule, featuring a butanoic acid side chain, makes it a versatile candidate for further derivatization and application in drug discovery and material science.
The thiomorpholine scaffold is known for its structural flexibility and ability to form stable hydrogen bonds, which are critical for molecular recognition processes in biological systems. This feature has positioned 4-(1,1-dioxidothiomorpholino)butanoic acid as a potential building block for the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in modulating biological pathways, and this specific derivative represents a promising avenue for exploring such interactions.
In the context of contemporary research, 4-(1,1-dioxidothiomorpholino)butanoic acid has been investigated for its potential role in modulating enzyme activity and receptor binding. The dioxido group introduces a level of electronic complexity that can influence both the solubility and reactivity of the molecule. Such characteristics are particularly valuable in designing molecules that require precise targeting within biological systems. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases or proteases, which are often implicated in diseases such as cancer and inflammatory disorders.
The butanoic acid moiety further enhances the pharmacological profile of this compound, providing a pharmacophore that can interact with biological targets through both hydrophobic and hydrophilic interactions. This dual interaction capability is crucial for achieving high affinity and selectivity in drug design. Moreover, the thiomorpholine ring can serve as a scaffold for further chemical modifications, allowing researchers to fine-tune the properties of the molecule to meet specific therapeutic requirements.
Recent publications have explored the synthetic pathways for preparing 4-(1,1-dioxidothiomorpholino)butanoic acid, emphasizing the need for efficient and scalable methodologies. The synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Advances in catalytic processes have enabled more streamlined synthetic routes, reducing the environmental impact and cost associated with producing this compound on an industrial scale.
The biological activity of this compound has been preliminarily assessed through in vitro assays, revealing interesting interactions with various cellular targets. For example, preliminary data suggest that it may exhibit anti-proliferative effects on certain cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival. These findings align with broader trends in drug discovery, where natural product-inspired scaffolds like thiomorpholine derivatives are being leveraged to develop next-generation therapeutics.
From a material science perspective, 4-(1,1-dioxidothiomorpholino)butanoic acid also holds promise as a precursor for developing advanced materials with tailored properties. The unique combination of functional groups within its structure allows for modifications that could enhance material performance in applications such as catalysis, polymer science, or sensor technology. Researchers are exploring how variations in its molecular structure can influence its physical and chemical properties, opening up new possibilities for innovation.
The regulatory landscape surrounding novel compounds like this one is also evolving to accommodate new methodologies for safety assessment and efficacy evaluation. As such compounds move from laboratory research to clinical development, it is essential to ensure compliance with international guidelines and standards. Collaborative efforts between academia and industry are crucial for advancing the understanding and application of these molecules while maintaining rigorous safety protocols.
In conclusion,4-(1,1-dioxidothiomorpholino)butanoic acid (CAS No. 933738-42-2) represents a fascinating compound with diverse potential applications across pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research aimed at developing novel therapeutics and advanced materials. As our understanding of its properties continues to grow,this molecule is poised to play an increasingly important role in addressing some of the most pressing challenges in modern chemistry and biology.
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